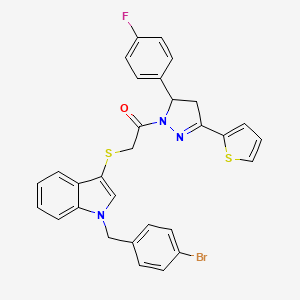

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

CAS No.: 681274-53-3

Cat. No.: VC6583030

Molecular Formula: C30H23BrFN3OS2

Molecular Weight: 604.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681274-53-3 |

|---|---|

| Molecular Formula | C30H23BrFN3OS2 |

| Molecular Weight | 604.56 |

| IUPAC Name | 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

| Standard InChI | InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2 |

| Standard InChI Key | TXTIHHSAVLHNRV-UHFFFAOYSA-N |

| SMILES | C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F |

Introduction

Structural Analysis and Molecular Features

Core Architecture

The molecule comprises three primary domains:

-

Indole-Thioether Moiety: A 1H-indole scaffold substituted at the 1-position with a 4-bromobenzyl group and at the 3-position with a thioether linkage (-S-). The bromobenzyl group enhances lipophilicity and may influence receptor binding affinity, as seen in analogous indole derivatives targeting bacterial histidine kinases .

-

Pyrazole Ring: A 4,5-dihydro-1H-pyrazole core substituted at the 3- and 5-positions with thiophen-2-yl and 4-fluorophenyl groups, respectively. The dihydropyrazole conformation introduces rigidity, potentially optimizing interactions with biological targets .

-

Ethanone Bridge: A ketone group connects the pyrazole and indole-thioether units, providing structural flexibility and sites for hydrogen bonding.

Molecular Properties

-

Molecular Formula: Hypothetically derived as C₃₀H₂₃BrFN₃OS₂ (assuming no additional substituents).

-

Molecular Weight: Estimated ~622.6 g/mol (exact mass requires experimental validation).

-

Key Functional Groups:

-

Halogens: Bromine (electrophilic aromatic substitution) and fluorine (electron-withdrawing effects).

-

Heterocycles: Indole (aromatic π-system), thiophene (conjugated sulfur), and pyrazole (hydrogen-bonding capability).

-

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

The synthesis likely involves multi-step reactions, as exemplified by related indole-pyrazole hybrids :

-

Indole-Thioether Formation:

-

Step 1: Bromination of 1H-indole at the 1-position using 4-bromobenzyl bromide under basic conditions.

-

Step 2: Thiolation at the 3-position via nucleophilic substitution with a mercapto reagent (e.g., thiourea), yielding the thioether intermediate.

-

-

Pyrazole Ring Construction:

-

Final Purification:

Challenges and Solutions

-

Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring may require directing groups or catalysts (e.g., glycine in solvent mixtures) .

-

Stability: The thioether linkage is prone to oxidation; inert atmospheres (N₂) and antioxidants (e.g., BHT) during synthesis are advised.

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Computational Studies:

-

Perform molecular docking against bacterial histidine kinase (PDB: 3DBS) and human topoisomerase II (PDB: 1ZXM) to predict binding modes.

-

Conduct QSAR modeling to correlate substituent effects with bioactivity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume